molecular formula C6H5N5 B13103965 2-(1H-1,2,3-Triazol-1-yl)pyrimidine

2-(1H-1,2,3-Triazol-1-yl)pyrimidine

Cat. No.: B13103965
M. Wt: 147.14 g/mol
InChI Key: JMPSZSWPTOULLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-Triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The triazole ring is known for its stability and ability to form hydrogen bonds, while the pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-1-yl)pyrimidine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is catalyzed by copper(I) to yield 1,2,3-triazoles. The reaction conditions generally include the use of solvents like dimethylformamide (DMF) and temperatures around 80°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-Triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: It can form additional heterocyclic compounds through cycloaddition reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: DMF, chloroform, and acetonitrile.

Major Products: The major products formed from these reactions include various substituted triazole and pyrimidine derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(1H-1,2,3-Triazol-1-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets and modulate various cellular pathways makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

2-(triazol-1-yl)pyrimidine

InChI

InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-5-4-9-10-11/h1-5H

InChI Key

JMPSZSWPTOULLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.